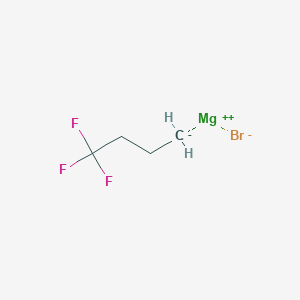

4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-Methyltetrahydrofuran (2-MeTHF), is a unique organomagnesium reagent that has garnered significant attention in the scientific community. This compound is widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. It is a colorless liquid that is highly soluble in organic solvents such as tetrahydrofuran (THF) and ether.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutylmagnesium bromide involves the reaction of 4,4,4-trifluorobutyryl chloride with magnesium in the presence of a solvent like THF or ether. The reaction typically proceeds under an inert atmosphere to prevent moisture and air from interfering, as the compound is highly moisture-sensitive and reacts violently with water.

Industrial Production Methods

In industrial settings, the production of 4,4,4-Trifluorobutylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Techniques such as distillation, chromatography, or recrystallization are employed for purification.

化学反应分析

Types of Reactions

4,4,4-Trifluorobutylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions where the trifluorobutyl group replaces another group in a molecule.

Common Reagents and Conditions

Common reagents used with 4,4,4-Trifluorobutylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent decomposition of the organomagnesium compound.

Major Products

The major products formed from reactions involving 4,4,4-Trifluorobutylmagnesium bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

科学研究应用

4,4,4-Trifluorobutylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of complex organic molecules.

Biology: It aids in the development of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of polymers and agrochemicals.

作用机制

The mechanism by which 4,4,4-Trifluorobutylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

相似化合物的比较

Similar Compounds

4-Trifluoromethylphenylmagnesium bromide: Another organomagnesium reagent used for similar purposes.

4-(Trifluoromethoxy)phenylmagnesium bromide: Used in organic synthesis and has similar reactivity

Uniqueness

4,4,4-Trifluorobutylmagnesium bromide is unique due to its trifluorobutyl group, which imparts distinct reactivity and stability compared to other organomagnesium reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

生物活性

4,4,4-Trifluorobutylmagnesium bromide (TFB-MgBr) is a Grignard reagent that has gained attention due to its unique fluorinated structure and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of TFB-MgBr, focusing on its metabolic pathways, pharmacokinetics, and implications for drug development.

TFB-MgBr is characterized by the presence of three fluorine atoms on the butyl chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The compound is typically prepared in a solvent like 2-methyltetrahydrofuran (2-MeTHF), which enhances its reactivity and solubility.

Metabolism and Toxicity

Research indicates that fluorinated compounds can exhibit distinct metabolic pathways compared to their non-fluorinated counterparts. A study examining the metabolism of aryl-TFB compounds in Cunninghamella elegans demonstrated that these compounds are significantly metabolized, suggesting they are not persistent organofluorines. This is crucial for evaluating their safety and environmental impact .

| Compound | Metabolism Rate | Persistence |

|---|---|---|

| TFB-phenyl compound | Moderate | Non-persistent |

| tert-Butylbenzene | High | Persistent |

The metabolism of TFB compounds often leads to the formation of less toxic metabolites, which can be beneficial for drug design.

Pharmacokinetics

The lipophilicity of TFB-MgBr plays a crucial role in its pharmacokinetic properties. The introduction of fluorine atoms generally increases lipophilicity, affecting absorption and distribution within biological systems. Studies have shown that modifications to the alkyl chain can lead to significant changes in Log P values, influencing solubility and permeability through biological membranes .

Case Study 1: Synthesis and Bioactivity

A recent study synthesized various TFB derivatives and evaluated their bioactivity against specific cancer cell lines. The results indicated that TFB derivatives exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the disruption of cellular membranes due to increased lipophilicity .

Case Study 2: Environmental Impact Assessment

Another investigation focused on the environmental persistence of TFB compounds. Using Cunninghamella elegans, researchers found that TFB derivatives underwent significant biotransformation, reducing their potential ecological toxicity. This finding supports the notion that TFB-MgBr could be utilized in applications requiring reduced environmental impact .

属性

IUPAC Name |

magnesium;1,1,1-trifluorobutane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCBDCZZOSJCI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC(F)(F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。